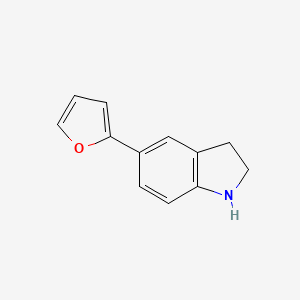
1-(1-Fluorocyclopropyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Fluorocyclopropyl)ethane-1,2-diol is a fluorinated organic compound with the molecular formula C5H9FO2. This compound features a cyclopropyl ring substituted with a fluorine atom and an ethane-1,2-diol moiety. The presence of the fluorine atom imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Fluorocyclopropyl)ethane-1,2-diol typically involves the introduction of the fluorocyclopropyl group via palladium-catalyzed cross-coupling reactions. One such method is the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Fluorocyclopropyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) compounds and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
1-(1-Fluorocyclopropyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced stability and bioavailability.
Industry: It finds applications in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism by which 1-(1-Fluorocyclopropyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its pharmacokinetic profile. These interactions can lead to changes in enzyme activity or receptor binding, ultimately affecting biological pathways .
Comparación Con Compuestos Similares
Ethane-1,2-diol (Ethylene glycol): A simple diol without the fluorocyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl ring but lacks the fluorine atom and diol functionality.
1-Fluorocyclopropane: A fluorinated cyclopropane without the ethane-1,2-diol moiety.
Uniqueness: 1-(1-Fluorocyclopropyl)ethane-1,2-diol is unique due to the presence of both the fluorocyclopropyl group and the ethane-1,2-diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C5H9FO2 |
|---|---|
Peso molecular |
120.12 g/mol |
Nombre IUPAC |
1-(1-fluorocyclopropyl)ethane-1,2-diol |
InChI |
InChI=1S/C5H9FO2/c6-5(1-2-5)4(8)3-7/h4,7-8H,1-3H2 |
Clave InChI |
KXUOTDMHZJIYFN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)




![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)


![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)

